
5-(Chloromethyl)-2-methylquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-methylquinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound, in particular, has a chloromethyl group at the 5th position and a methyl group at the 2nd position of the quinoline ring, along with a hydroxyl group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylquinolin-8-ol typically involves the chloromethylation of 2-methylquinolin-8-ol. One common method is the reaction of 2-methylquinolin-8-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5th position. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing to optimize reaction efficiency and scalability. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced reactors and catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-methylquinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring or the functional groups attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New quinoline derivatives with various functional groups.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Reduced quinoline compounds with modified functional groups.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-methylquinolin-8-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Quinoline derivatives are known for their use in antimalarial drugs, and this compound may have similar applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group at the 8th position may also play a role in its biological activity by forming hydrogen bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: Similar structure with a methoxy group instead of a hydroxyl group.
5-Chloromethyl-2-hydroxyl-benzaldehyde: Similar structure with a hydroxyl group at a different position.
5-Chloromethylfurfural: A furan derivative with a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-methylquinolin-8-ol is unique due to the presence of both a chloromethyl group and a hydroxyl group on the quinoline ring This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
Propriétés
Numéro CAS |
114590-58-8 |
|---|---|
Formule moléculaire |
C11H10ClNO |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-methylquinolin-8-ol |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-4-9-8(6-12)3-5-10(14)11(9)13-7/h2-5,14H,6H2,1H3 |
Clé InChI |
JFKMGPGLTLNWEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C=C1)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



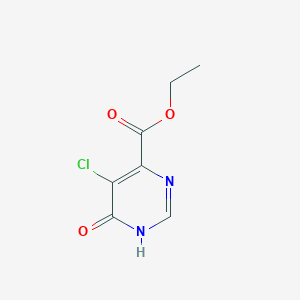


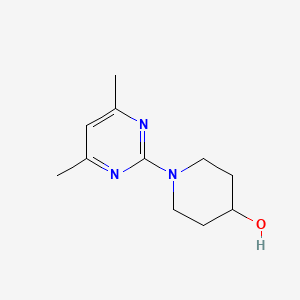
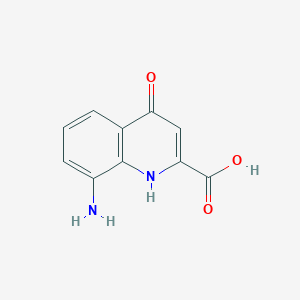
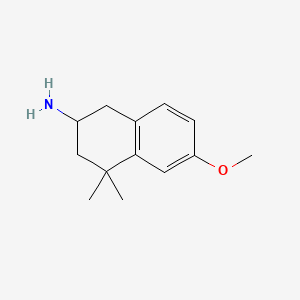




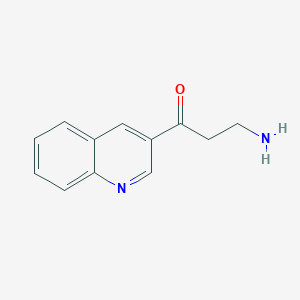

![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
